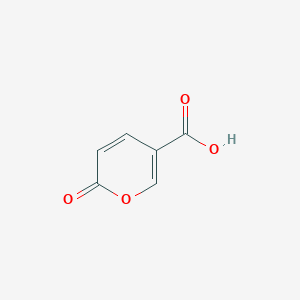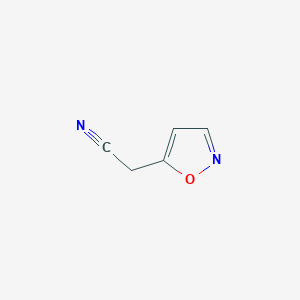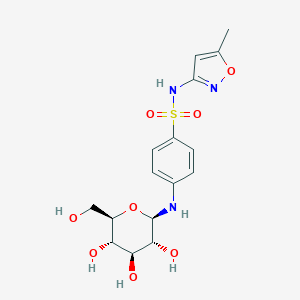
クマリン酸
概要
説明
Coumalic acid is an organic compound with the molecular formula C₆H₄O₄ . It is also known as 2-oxo-2H-pyran-5-carboxylic acid. This compound is characterized by its pyrone ring structure and carboxylic acid functional group. Coumalic acid has a melting point of approximately 210°C . It is a valuable platform compound used in various scientific and industrial applications.
科学的研究の応用
Coumalic acid has a wide range of applications in scientific research:
Safety and Hazards
The safety data sheet for p-Coumaric acid, a compound similar to coumalic acid, indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
Coumalic acid is a valuable platform compound which can be prepared from malic acid, a biorenewable feedstock readily derived from the fermentation of glucose . The U.S. Department of Energy has named coumalic acid one of ‘The Top Ten Value Added Chemicals derived from Biomass’, indicating its general importance . The most common precursor to coumalic acid is malic acid, a low-cost, biorenewable feedstock obtained through the fermentation of glucose . This suggests that coumalic acid has significant potential for future research and applications.
作用機序
The mechanism of action of coumalic acid involves its interaction with specific molecular targets and pathways. For example, coumalic acid derivatives can inhibit human carbonic anhydrases by binding to the enzyme’s active site, thereby preventing its normal function . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma patients.
Similar Compounds:
Malic Acid: The precursor to coumalic acid, malic acid is a biorenewable feedstock obtained from glucose fermentation.
Coumaric Acid: A phenolic acid with similar structural features but different functional groups and properties.
Fumaric Acid: Another carboxylic acid with applications in food and pharmaceutical industries.
Uniqueness of Coumalic Acid: Coumalic acid is unique due to its pyrone ring structure, which imparts distinct chemical reactivity and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
生化学分析
Biochemical Properties
Coumalic acid is involved in various biochemical reactions. It is a precursor to many natural products, especially lignols, precursors to the woody mass that comprise many plants . The enzymes it interacts with include 4-coumaric acid: CoA ligase (4CL), which transforms 4-coumaric acid (CM), ferulic acid (FR), and caffeic acid (CF) to their corresponding CoA ethers .
Cellular Effects
It is known that lactones, the class of compounds to which coumalic acid belongs, have a wide range of pharmacological effects, including anti-platelet activation, anti-tumor, and immune suppression .
Molecular Mechanism
The molecular mechanism of coumalic acid involves its conversion from malic acid, a biorenewable feedstock readily derived from the fermentation of glucose . This conversion is facilitated by the self-condensation of malic acid in fuming sulfuric acid
Dosage Effects in Animal Models
It is known that p-coumaric acid, a phenolic acid that displays various biological activities, has been shown to have significant anti-inflammatory effects in adjuvant-induced arthritic rats .
Metabolic Pathways
Coumalic acid is involved in the phenylpropanoid biosynthetic pathway, which starts from the shikimate pathway to lignin, flavonoids, hydroxycinnamoyl esters, and other phenolics . The most common precursor to coumalic acid is malic acid, a low-cost, biorenewable feedstock obtained through the fermentation of glucose .
準備方法
Synthetic Routes and Reaction Conditions: Coumalic acid can be synthesized through the self-condensation of malic acid in the presence of fuming sulfuric acid . The reaction involves heating malic acid with concentrated sulfuric acid at around 40°C to ensure complete dissolution before the reaction proceeds . The reaction mixture is then cooled and poured onto crushed ice to precipitate the coumalic acid, which is then filtered and dried .
Industrial Production Methods: Industrial production of coumalic acid often involves the use of tubular flow systems and heated rotating flow reactors to address the drawbacks of traditional batch procedures . These methods allow for continuous production and improved efficiency.
化学反応の分析
Types of Reactions: Coumalic acid undergoes various chemical reactions, including:
Oxidation: Coumalic acid can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert coumalic acid into its corresponding alcohols.
Substitution: Coumalic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Products include various carboxylic acids and ketones.
Reduction: Products include alcohols and other reduced derivatives.
Substitution: Products depend on the substituent introduced, such as halogenated compounds or esters.
特性
IUPAC Name |
6-oxopyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGPJDKNYMVLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870569 | |
| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid; [Merck Index] Pale yellow or light brown powder; [Alfa Aesar MSDS] | |
| Record name | Coumalic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20485 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
500-05-0 | |
| Record name | Coumalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran-5-carboxylic acid, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxopyran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB1JPY343G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)







![1-Bromo-2-[dibromo(2-bromoethyl)-lambda4-selanyl]ethane](/img/structure/B127926.png)
![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)


